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Introduction
Lansoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid

secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] While its

on-target effects are well-characterized, a growing body of evidence reveals that lansoprazole

exerts numerous off-target effects in various cellular assays. These unintended interactions can

have significant implications, ranging from potential therapeutic benefits in oncology to

unforeseen adverse drug reactions and drug-drug interactions. This technical guide provides

an in-depth overview of the known off-target effects of lansoprazole, presenting quantitative

data, detailed experimental protocols, and visualizations of the affected signaling pathways to

aid researchers in understanding and navigating these complex cellular responses.

Data Summary of Lansoprazole's Off-Target Effects
The following tables summarize the key off-target effects of lansoprazole observed in cellular

assays, providing quantitative data for easy comparison.
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Off-Target

Effect
Cellular Context

Experimental

Readout

Lansoprazole

Concentration
Reference

CYP1A1/1A2

Induction

Primary Human

Hepatocytes

Increased mRNA

and protein

expression

1-100 µM [4]

CYP3A4

Induction

Primary Human

Hepatocytes,

HepG2 cells

Increased mRNA

and protein

expression

10-100 µM [5][6]

ABC Transporter

Inhibition

ABCB1/P-gp and

ABCG2

overexpressing

cancer cells

Reversal of

multidrug

resistance,

increased

intracellular drug

accumulation

Not specified [7]

Autophagy

Inhibition

A549 non-small

cell lung cancer

cells

Blockade of

autophagosome-

lysosome fusion,

accumulation of

LC3-II and p62

100 µM [8]

Lysosomal

Enzyme

Inhibition

Cultured cells

and mouse

spleen

Dose-dependent

inhibition of

lysosomal

enzyme activities

Dose-dependent [9][10]

STAT3 Pathway

Inhibition
A549 cells

Decreased

phosphorylation

of STAT3

Concentration-

dependent
[11]

PI3K/Akt

Pathway

Inhibition

A549 cells

Decreased

phosphorylation

of Akt, mTOR,

p70 S6K, and

GSK-3β

Concentration-

dependent
[11]

Raf/ERK

Pathway

A549 cells Decreased

phosphorylation

Concentration-

dependent

[11]
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Inhibition of c-Raf and

ERK

Key Off-Target Mechanisms and Signaling Pathways
Regulation of Drug Metabolism and Efflux
Lansoprazole has been shown to modulate the expression and activity of key proteins involved

in drug metabolism and transport, which can lead to significant drug-drug interactions.

Lansoprazole acts as a mixed inducer of Cytochrome P450 enzymes, specifically CYP1A1,

CYP1A2, and CYP3A4, in human hepatocytes.[12][13] This induction is mediated through the

activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][5]

The S-enantiomer of lansoprazole is generally a more potent inducer of CYP1A genes at lower

concentrations (1-10 µM), while the R-enantiomer is more potent at higher concentrations (100

µM).[4]
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Lansoprazole-mediated induction of CYP enzymes.
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Lansoprazole can reverse multidrug resistance (MDR) in cancer cells by inhibiting the function

of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast

Cancer Resistance Protein (ABCG2).[7] This inhibition leads to an increased intracellular

accumulation of chemotherapeutic drugs. Lansoprazole appears to competitively bind to the

substrate-binding region of these transporters and also promotes their ATPase activity.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1245282#off-target-effects-of-lansoprazole-in-
cellular-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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